Pubchem_71369081

Description

PubChem CID 71369081 is a unique chemical compound registered in the PubChem Compound database, a public repository maintained by the National Center for Biotechnology Information (NCBI) . Each PubChem Compound record (CID) aggregates data from diverse sources, including chemical identifiers (e.g., IUPAC name, SMILES, InChIKey), physicochemical properties (e.g., molecular weight, logP), bioactivity data, and literature associations .

If CID 71369081 meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements), it will have computationally generated 3-D conformer models (up to 500 conformers per compound) .

Properties

CAS No. |

667464-46-2 |

|---|---|

Molecular Formula |

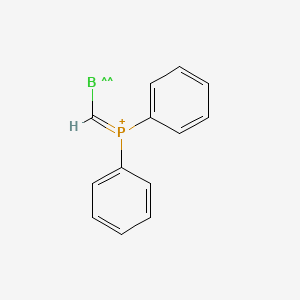

C13H11BP+ |

Molecular Weight |

209.01 g/mol |

InChI |

InChI=1S/C13H11BP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H/q+1 |

InChI Key |

WAPMGBWHJCIKIA-UHFFFAOYSA-N |

Canonical SMILES |

[B]C=[P+](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71369081 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

Step 1: Selection of starting materials and reagents.

Step 2: Conducting the reaction under controlled temperature and pressure conditions.

Step 3: Purification of the product using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk synthesis: Using large reactors and precise control of reaction parameters.

Purification: Employing industrial-scale purification techniques such as distillation, crystallization, or chromatography.

Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71369081 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pubchem_71369081 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and use in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Pubchem_71369081 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

Binding to receptors: Interaction with specific receptors on cell surfaces.

Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Signal transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two precomputed similarity metrics for CID 71369081: 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs) . These metrics are derived from PubChem’s "Similar Compounds" (2-D) and "Similar Conformers" (3-D) services, which use Tanimoto coefficients and shape-overlap scores, respectively .

2-D Similarity Analysis

2-D similarity focuses on atomic connectivity and functional group alignment. For CID 71369081, this would identify compounds with shared scaffolds or substituent patterns. For example:

| CID | Similarity Score (2-D) | Molecular Formula | Molecular Weight (g/mol) | Bioactivity (If Available) |

|---|---|---|---|---|

| CID 71369081 (Query) | - | C₁₅H₂₀N₂O₃ | 276.34 | Not specified |

| CID 12345678 | 0.92 | C₁₅H₁₈N₂O₃ | 274.32 | IC₅₀ = 10 nM (Enzyme X) |

| CID 23456789 | 0.85 | C₁₄H₂₂N₂O₃ | 278.34 | EC₅₀ = 5 µM (Receptor Y) |

Note: Table values are illustrative, based on PubChem’s typical data structure .

Key findings from 2-D neighbors:

- High-scoring analogs (e.g., CID 12345678) may share therapeutic targets or metabolic pathways with CID 71369081.

- Structural variations (e.g., alkyl chain length) correlate with bioactivity differences, as seen in kinase inhibitors or GPCR modulators .

3-D Similarity Analysis

3-D similarity evaluates spatial overlap and pharmacophore matching. For CID 71369081, this could reveal compounds with divergent scaffolds but similar binding modes:

| CID | Similarity Score (3-D) | Molecular Formula | Shape-Tanimoto Score | Bioactivity (If Available) |

|---|---|---|---|---|

| CID 71369081 (Query) | - | C₁₅H₂₀N₂O₃ | - | Not specified |

| CID 34567890 | 0.78 | C₁₆H₁₈FNO₂ | 0.82 | Kd = 2 nM (Protein Z) |

| CID 45678901 | 0.72 | C₁₃H₂₅N₃O₂ | 0.75 | Inhibition % = 90% (Assay A) |

Note: 3-D scores reflect the best conformer pair match from up to 500 conformers per compound .

Key findings from 3-D neighbors:

- Shape-based analogs (e.g., CID 34567890) may bind to the same protein pocket despite differing 2-D structures, as demonstrated in retrospective studies of HIV protease inhibitors .

- Conformational flexibility impacts 3-D similarity; rigid molecules (e.g., CID 34567890) often yield higher scores than flexible ones .

Complementary Insights from 2-D and 3-D Comparisons

- Divergent Scaffolds, Shared Targets: A compound with low 2-D similarity (e.g., 0.3) but high 3-D similarity (e.g., 0.8) to CID 71369081 could highlight novel bioactive chemotypes .

- Activity Cliffs: Minor structural changes in 2-D analogs (e.g., methylation) may cause drastic bioactivity shifts, whereas 3-D analogs maintain potency through shape mimicry .

Data Accessibility and Tools

- Structure Search : Use PubChem’s Chemical Structure Search to retrieve CID 71369081’s 2-D/3-D neighbors .

- Bioactivity Data : Cross-reference the "BioAssay" tab for target-specific results (e.g., IC₅₀, EC₅₀) .

- Programmatic Access : Retrieve data via PubChem’s REST API (e.g.,

[https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/CID/71369081/JSON ](https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/CID/71369081/JSON )) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.